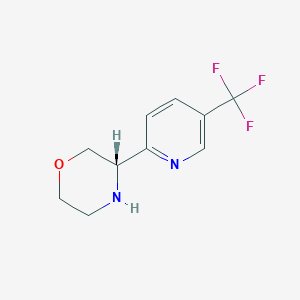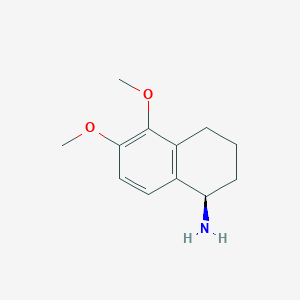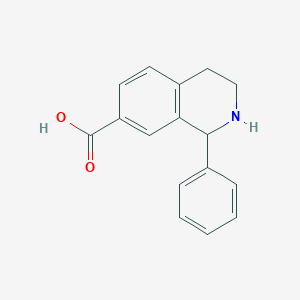
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a phenyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system, with a carboxylic acid group at the 7th position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
準備方法
The synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another approach involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet-Spengler cyclization .
化学反応の分析
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The phenyl group and the carboxylic acid group can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects . Additionally, the compound’s structure allows it to interact with DNA and proteins, potentially leading to anti-cancer effects .
類似化合物との比較
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl and carboxylic acid groups, resulting in different biological activities.
1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains an oxo group, which alters its chemical reactivity and biological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups, which influence its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
1-phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H15NO2/c18-16(19)13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10,15,17H,8-9H2,(H,18,19) |
InChIキー |
UBGKLZSMPJCAIP-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=C1C=CC(=C2)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


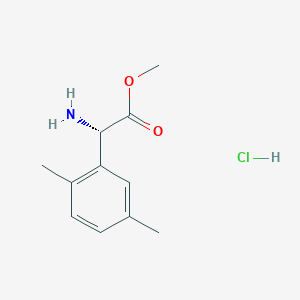

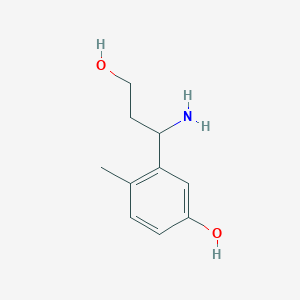
![3-(3-Methoxybenzyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12973429.png)
![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)


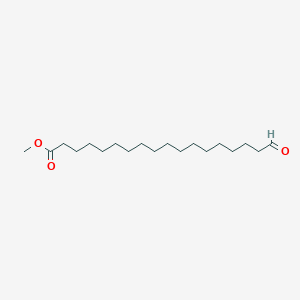
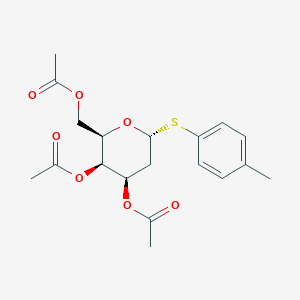
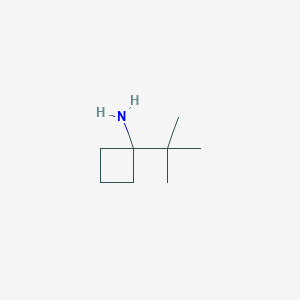

![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)
